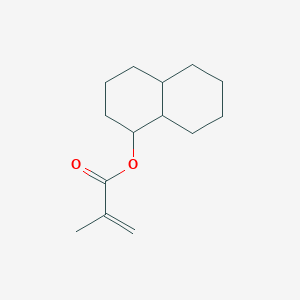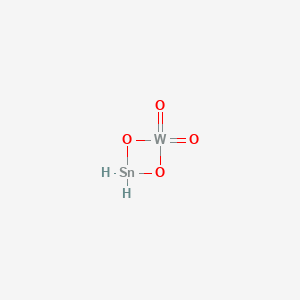
Tin monotungstate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin monotungstate is an inorganic compound composed of tin and tungsten. It is known for its unique chemical properties and potential applications in various fields, including chemistry, materials science, and industry. The compound is typically represented by the formula SnWO₄, indicating the presence of one tin atom and one tungsten atom bonded with oxygen.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tin monotungstate can be synthesized through various methods. One common approach involves the reaction of tin chloride (SnCl₂) with sodium tungstate (Na₂WO₄) in an aqueous solution. The reaction typically occurs under controlled pH conditions and moderate temperatures to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, this compound is often produced through high-temperature solid-state reactions. This involves heating a mixture of tin oxide (SnO₂) and tungsten oxide (WO₃) at elevated temperatures, typically around 900-1000°C, in a controlled atmosphere. The resulting product is then purified and processed for various applications.
Chemical Reactions Analysis
Types of Reactions: Tin monotungstate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert this compound into lower oxidation state compounds.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organic groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state oxides, while reduction can produce lower oxidation state compounds.
Scientific Research Applications
Tin monotungstate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Medicine: this compound is being explored for its potential use in medical imaging and as a therapeutic agent.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as ceramics and electronic components.
Mechanism of Action
The mechanism of action of tin monotungstate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. In biological systems, this compound may interact with enzymes and proteins, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Tin dioxide (SnO₂): A widely studied compound with applications in gas sensors and catalysis.
Tungsten trioxide (WO₃): Known for its use in electrochromic devices and photocatalysis.
Tin tungstate (SnWO₄): Similar to tin monotungstate but with different stoichiometry and properties.
Uniqueness: this compound is unique due to its specific combination of tin and tungsten atoms, which imparts distinct chemical and physical properties
Properties
CAS No. |
14553-36-7 |
|---|---|
Molecular Formula |
H2O4SnW |
Molecular Weight |
368.56 g/mol |
IUPAC Name |
1,3-dioxa-2-stanna-4λ6-tungstacyclobutane 4,4-dioxide |
InChI |
InChI=1S/4O.Sn.W.2H |
InChI Key |
VYCQWQNSQQENQM-UHFFFAOYSA-N |
Canonical SMILES |
O=[W]1(=O)O[SnH2]O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



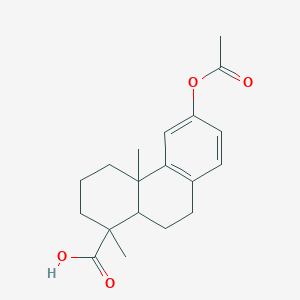
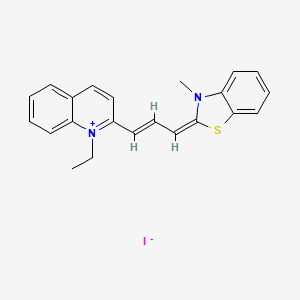
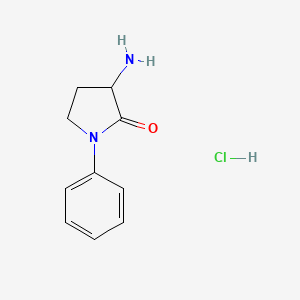
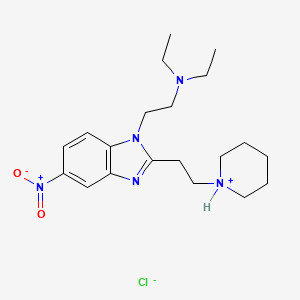
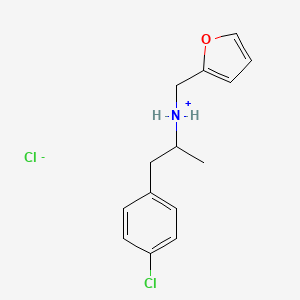
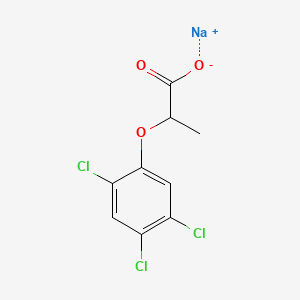
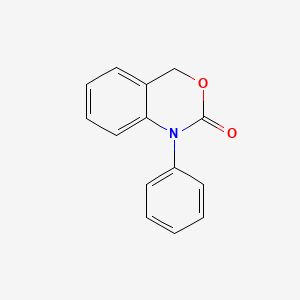
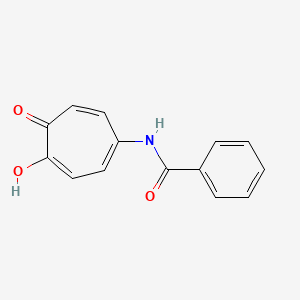
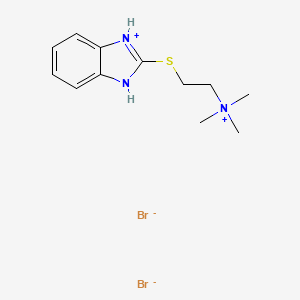
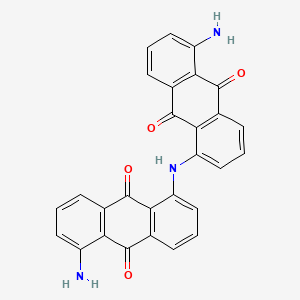
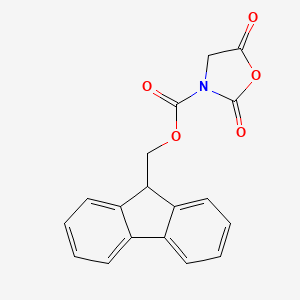
![[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate](/img/structure/B13738255.png)
